Methyl 2-(2-methanesulfonyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate
Description
Methyl 2-(2-methanesulfonyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate is a tetrahydroisoquinoline derivative characterized by:
- 6,7-Dimethoxy substituents on the aromatic ring.
- Methanesulfonyl group at position 2.
- Acetate methyl ester at position 1.
Its sulfonyl and ester groups may influence solubility, stability, and interactions with biological targets.
Properties
IUPAC Name |
methyl 2-(6,7-dimethoxy-2-methylsulfonyl-3,4-dihydro-1H-isoquinolin-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6S/c1-20-13-7-10-5-6-16(23(4,18)19)12(9-15(17)22-3)11(10)8-14(13)21-2/h7-8,12H,5-6,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNAZXQRXFYYDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)S(=O)(=O)C)CC(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-methanesulfonyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate typically involves multiple steps, starting with the construction of the tetrahydroisoquinoline core. This can be achieved through methods such as the Biltz synthesis or the Pictet-Spengler reaction. Subsequent functionalization steps introduce the methanesulfonyl and methoxy groups, followed by esterification to yield the final product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(2-methanesulfonyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy groups to hydroxyl groups.
Reduction: Reduction of the methanesulfonyl group to a sulfide.
Substitution: Replacement of the methanesulfonyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing nucleophiles in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Production of sulfide derivatives.
Substitution: Generation of various functionalized analogs.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of compounds related to methyl 2-(2-methanesulfonyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate. For instance:
- Antibacterial Studies : Various derivatives of isoquinoline have shown significant antibacterial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating strong antibacterial effects .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 6d | 6.25 | Mycobacterium smegmatis |
| 6e | 6.25 | Mycobacterium smegmatis |
| 9c | 12.5 | Pseudomonas aeruginosa |
These findings suggest that this compound and its derivatives could serve as promising candidates for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that derivatives of tetrahydroisoquinoline exhibit cytotoxic effects against various cancer cell lines:
- Cell Line Testing : Compounds were tested against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). Some derivatives displayed IC50 values ranging from 1.9 to 7.52 μg/mL, indicating potent antiproliferative activity .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Derivative A | HCT-116 | 1.9 |
| Derivative B | MCF-7 | 7.52 |
These results highlight the potential of this compound in cancer therapeutics.
Synthesis and Characterization
A notable study synthesized various derivatives of this compound through a series of chemical reactions including acylation and hydrazide formation. The synthesized compounds were characterized using techniques such as NMR spectroscopy and mass spectrometry .
Biological Evaluation
In another investigation focusing on the biological evaluation of synthesized isoquinoline derivatives:
- Synthesis : Compounds were synthesized via a multi-step process involving selective functional group modifications.
- Biological Testing : The compounds underwent rigorous testing for their antibacterial and anticancer activities using standardized protocols.
- Results : The study concluded that specific structural modifications significantly enhanced the biological activity of the compounds .
Mechanism of Action
The mechanism by which Methyl 2-(2-methanesulfonyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired therapeutic outcomes. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Substituent Variations at Position 1 and 2
Key structural analogs differ in substituents at positions 1 and 2, which critically affect physicochemical and pharmacological properties:
Notes:
- 18e : Replacement of sulfonyl with 4-chlorophenyl introduces steric bulk and electronic differences, affecting binding affinity in chiral environments (36% ee reported) .
- CAS 14028-68-3 : The ethyl ester and lack of sulfonyl group may decrease metabolic stability compared to the target compound .
- Acetohydrazide : Hydrazide functionality increases reactivity but may compromise stability, leading to discontinuation .
Biological Activity
Methyl 2-(2-methanesulfonyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and the implications of its activity in various therapeutic contexts.
Chemical Structure and Synthesis
The compound features a tetrahydroisoquinoline core, which is known for various pharmacological properties. The presence of methanesulfonyl and methoxy groups enhances its solubility and may influence its biological interactions. Synthesis typically involves multi-step organic reactions that yield the desired product with high purity.
1. Anticancer Activity
Research indicates that derivatives of tetrahydroisoquinolines exhibit significant anticancer properties. A study evaluated several compounds similar to this compound for their cytotoxic effects against K562 leukemia cells. The results showed that certain derivatives had IC50 values comparable to established chemotherapy agents like verapamil, indicating potential as multidrug resistance modulators in cancer therapy .
| Compound | IC50 (μM) | Activity Comparison |
|---|---|---|
| 6e | 0.66 | Similar to Verapamil |
| 6h | 0.65 | Similar to Verapamil |
| 7c | 0.96 | Similar to Verapamil |
2. Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. In studies involving various synthesized analogues, compounds containing similar moieties demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The zone of inhibition values ranged from 10 to 29 mm for different strains, indicating promising antimicrobial efficacy .
Case Study: Cytotoxicity Evaluation
In a systematic evaluation of cytotoxicity using the MTT assay on K562 cell lines:
- Objective : To assess the effectiveness of synthesized tetrahydroisoquinoline derivatives.
- Findings : Most derivatives exhibited low cytotoxicity; however, select compounds displayed potent activity against resistant cancer cell lines.
Case Study: Antimicrobial Testing
A series of compounds were tested for antimicrobial activity against various pathogens:
- Method : Disk diffusion method was employed to measure zones of inhibition.
- Results : Compounds containing iodo and nitro substituents showed enhanced antimicrobial activity compared to their methyl ester counterparts.
Q & A
Q. What are the key synthetic strategies for preparing methyl 2-(2-methanesulfonyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate and its intermediates?
- Methodological Answer : The synthesis often involves multi-step functionalization of tetrahydroisoquinoline scaffolds. For example:
- Reductive amination : LiAlH4 reduction of nitrovinyl intermediates (e.g., (E)-6-(2-nitrovinyl)-2,3-dihydro[1,4]benzodioxine) in THF yields ethylamine derivatives .
- N-methylation : Coclaurine N-methyltransferase (CNMT) catalyzes AdoMet-dependent methylation of 6,7-dimethoxy-tetrahydroisoquinoline precursors. HPLC analysis (C18 column, 30°C, 30-minute incubation) confirms product formation .
Critical parameters include solvent choice (e.g., ethanol for cyclization reactions) and catalyst optimization (e.g., Pd/C for hydrogenation) .
Q. How is structural characterization of this compound performed, particularly for stereochemical assignments?
- Methodological Answer :
- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) resolve stereochemistry and confirm methanesulfonyl/methoxy group orientations. For example, SHELXL’s dual-space algorithm refines high-resolution data to < 0.8 Å .
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR (e.g., in CDCl3) identify methoxy (δ 3.2–3.8 ppm) and sulfonyl groups (δ ~3.1 ppm for CH3SO2). 2D NOESY clarifies spatial proximity of substituents .
Advanced Research Questions
Q. How can contradictions between spectroscopic data and computational modeling for this compound be resolved?
- Methodological Answer :
- Cross-validation : Compare experimental X-ray data (e.g., bond lengths/angles from SHELXL-refined structures) with DFT-optimized geometries (B3LYP/6-31G* basis set). Discrepancies > 0.05 Å suggest conformational flexibility or crystal-packing effects .
- Dynamic NMR : Variable-temperature <sup>1</sup>H NMR detects hindered rotation of methanesulfonyl groups, explaining split signals in rigid analogs .
Q. What methodologies are used to study enzymatic N-methylation in related tetrahydroisoquinoline derivatives?
- Methodological Answer :
- Biocatalytic assays : CNMT enzyme (5 µM) with AdoMet (3 mM) at 30°C for 30 minutes. HPLC (C18 column, UV detection at 254 nm) quantifies conversion efficiency. Kinetic parameters (e.g., kcat/Km) are derived from Michaelis-Menten plots .
- Isotope labeling : <sup>13</sup>C-AdoMet traces methyl group transfer via LC-MS/MS, differentiating enzymatic vs. non-enzymatic methylation .
Q. How can synthetic yields be improved for intermediates like 6,7-dimethoxy-tetrahydroisoquinoline derivatives?
- Methodological Answer :
- Solvent optimization : Ethanol enhances cyclization efficiency (e.g., 53% yield for hexahydro-[1,4]dioxino[2,3-g]isoquinolin derivatives vs. 40% in THF) .
- Catalyst screening : Pd/C (10 wt%) under H2 achieves 61% yield for ethylamine intermediates, vs. 45% with PtO2.
Data Contradiction Analysis
Q. How to address discrepancies in melting points or solubility data across studies?
- Methodological Answer :
- Polymorphism screening : Use differential scanning calorimetry (DSC) to identify metastable forms. For example, SHELXL-refined structures may reveal multiple crystal forms with varying thermal profiles .
- Solvent-dependent studies : Measure solubility in DMSO vs. ethyl acetate using UV-Vis spectroscopy (λmax ~280 nm for tetrahydroisoquinolines) .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Intermediate 3
| Parameter | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Reduction (LiAlH4) | THF, 20 h, RT | 61 | |
| Hydrogenation (Pd/C) | H2, EtOAc/MeOH, 48 h | 53 |
Q. Table 2. HPLC Conditions for CNMT-Catalyzed Methylation
| Column | Mobile Phase | Flow Rate | Detection | Incubation Time |
|---|---|---|---|---|
| C18 (5 µm) | H2O/ACN gradient | 1.0 mL/min | UV (254 nm) | 30 minutes |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
